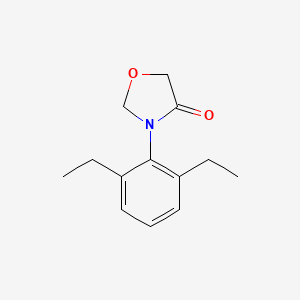

3-(2,6-Diethylphenyl)-1,3-oxazolidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67979-27-5 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

3-(2,6-diethylphenyl)-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C13H17NO2/c1-3-10-6-5-7-11(4-2)13(10)14-9-16-8-12(14)15/h5-7H,3-4,8-9H2,1-2H3 |

InChI Key |

XXOXWWZPWNURNH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2COCC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,6 Diethylphenyl 1,3 Oxazolidin 4 One and Analogues

Strategies for the Formation of the 1,3-Oxazolidin-4-one Ring System

The formation of the 1,3-oxazolidin-4-one heterocyclic core is a critical step in the synthesis of the target molecule. Various synthetic strategies have been developed, primarily involving cyclization and condensation reactions.

Cyclization Reactions in the Construction of Oxazolidin-4-ones

Cyclization reactions are a cornerstone in the synthesis of heterocyclic systems, including oxazolidin-4-ones. These methods often provide rapid and efficient access to the desired ring structure.

One notable approach is the use of domino reactions. A domino process starting from an α-bromoamido alcohol and a Michael acceptor can generate functionalized oxazolidin-4-ones through a sequence involving O-alkylation, aza-Michael addition, and an intramolecular retro-Claisen condensation. acs.orgfigshare.comfigshare.comconsensus.app This method is valued for its ability to construct complex molecules in a single step from simple starting materials.

Another powerful technique is [3+2] cycloaddition. researchgate.net This reaction can involve in situ-generated aza-oxyallyl cations reacting with aldehydes to efficiently produce a variety of oxazolidin-4-ones in high yields. researchgate.net Additionally, solid-phase synthesis has been employed, where a resin-bound 1-amino-2-alkanol is reacted with various reagents to build the oxazolidine (B1195125) ring, which is later cleaved from the support. doi.org

Condensation-Based Synthetic Routes

Condensation reactions represent a classical and widely used method for forming the oxazolidin-4-one ring. These reactions typically involve the joining of two or more molecules with the loss of a small molecule, such as water.

A common strategy is the one-pot condensation of an aromatic aldehyde, an aminopropionate derivative, and mercaptoacetic acid. nih.gov This multicomponent approach allows for the assembly of the related thiazolidin-4-one core, and similar principles can be applied to oxazolidin-4-one synthesis by substituting the sulfur-containing reactant with an oxygen-containing analogue. For instance, the condensation of 1-amino-2-alkanols with aldehydes, followed by reaction with acyl chlorides or isocyanates, is a viable route. doi.org Another reported method involves the condensation of 4,6-diphenyl-6H-1,3-thiazin-2-amine with an aromatic aldehyde and thioglycolic acid, highlighting the versatility of condensation-cyclization reactions in building heterocyclic scaffolds. researchgate.net

Table 1: Overview of General Synthetic Strategies for Oxazolidinone Ring Formation

| Synthetic Strategy | Key Reactants | Reaction Type | Notes |

|---|---|---|---|

| Domino Reaction | α-bromoamido alcohol, Michael acceptor | Cyclization | Involves O-alkylation/aza-Michael/retro-Claisen cascade. acs.org |

| [3+2] Cycloaddition | In situ aza-oxyallyl cations, Aldehydes | Cycloaddition | Provides rapid and efficient access to the ring system. researchgate.net |

| Solid-Phase Synthesis | Resin-bound 1-amino-2-alkanol, Aldehydes/Acyl chlorides | Cyclization | Allows for combinatorial synthesis and automation. doi.org |

| One-Pot Condensation | Amino alcohol, Aldehyde, Acid derivative | Condensation | Efficient multicomponent reaction for building heterocyclic cores. nih.govresearchgate.net |

Introduction and Functionalization of the 2,6-Diethylphenyl Moiety

Attaching the sterically hindered 2,6-diethylphenyl group to the nitrogen atom of the oxazolidin-4-one ring requires specific synthetic techniques, often involving N-arylation or the use of a pre-functionalized precursor.

N-Arylation Techniques for Oxazolidinone Formation

N-arylation is a key transformation for synthesizing N-aryl oxazolidinones. Copper-catalyzed cross-coupling reactions are particularly effective for this purpose. An efficient method involves the sequential intramolecular cyclization of an amino alcohol carbamate (B1207046) followed by a copper-catalyzed cross-coupling with an aryl iodide under mild conditions to yield the desired N-aryl oxazolidinone. organic-chemistry.org This approach would involve coupling the pre-formed oxazolidinone ring with a 2,6-diethylphenyl halide. The choice of catalyst and reaction conditions is crucial to overcome the steric hindrance posed by the two ethyl groups at the ortho positions of the phenyl ring.

Synthesis and Incorporation of Diethylphenyl Precursors

An alternative and often more direct strategy involves incorporating the 2,6-diethylphenyl moiety from the start of the synthetic sequence using 2,6-diethylaniline (B152787) as a key precursor. This aniline (B41778) derivative can be prepared through several methods.

One industrial process involves the alkylation of aniline with ethylene (B1197577) at high temperatures and pressures in the presence of an aluminum anilide catalyst. guidechem.comgoogle.com Another approach is the N-alkylation of 2,6-diethylaniline itself using aldehydes with a Palladium on carbon (Pd/C) catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen source, which proceeds smoothly at room temperature. jocpr.com Dehydrogenation of 2,6-diethylcyclohexylamine using a palladium-on-spinel catalyst also yields 2,6-diethylaniline with high efficiency. prepchem.com This precursor can then be used in condensation or cyclization reactions with appropriate partners (e.g., a haloacetyl halide followed by an intramolecular cyclization) to form the final 3-(2,6-diethylphenyl)-1,3-oxazolidin-4-one product.

Table 2: Selected Synthetic Routes for the Precursor 2,6-Diethylaniline

| Starting Material | Key Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Ethylene, Aluminum anilide catalyst | 2,6-Diethylaniline | High | guidechem.comgoogle.com |

| 2,6-Diethylcyclohexylamine | Palladium on cobalt/aluminum spinel | 2,6-Diethylaniline | 96% | prepchem.com |

| 2,6-Diethylaniline | Acetaldehyde, Pd/C, Ammonium formate | N-ethyl-2,6-diethylaniline | Excellent | jocpr.com |

Asymmetric Synthesis and Chiral Resolution of this compound

Since the oxazolidin-4-one ring can contain stereocenters, controlling the stereochemistry is often a critical aspect of the synthesis, especially for biological applications. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric synthesis aims to create a specific enantiomer directly. This can be accomplished by using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, oxazolidinones derived from readily available chiral amino acids like (S)-phenylalanine are widely used as versatile chiral auxiliaries in asymmetric alkylations, aldol (B89426) additions, and other transformations. orgsyn.org Another powerful method is catalysis-based, using a chiral catalyst to favor the formation of one enantiomer. A one-pot synthesis of chiral 1,3-oxazolidines has been reported using a chiral magnesium phosphate (B84403) catalyst, which proceeds through an enantioselective addition of an alcohol to an imine followed by cyclization. nih.gov Multi-component reactions can also be designed for asymmetry; a three-component reaction of anilines, ethyl glyoxalates, and epoxides using a chiral titanium-based catalyst has been shown to yield highly enantioenriched 1,3-oxazolidine derivatives. nih.gov

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org A classical method involves reacting the racemate with a chiral resolving agent (e.g., tartaric acid or brucine) to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties. wikipedia.org Modern separation techniques are also highly effective. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, such as a Kromasil 5-Amycoat column, can resolve racemic mixtures of related compounds like nitropropranolol. mdpi.com Capillary electrophoresis (CE) is another powerful tool, where anionic cyclodextrins are used as chiral selectors to separate enantiomers of oxazolidinone analogues. nih.gov The choice of the specific cyclodextrin, such as heptakis-(6-sulfo)-β-cyclodextrin, has been shown to be highly effective for achieving baseline resolution of oxazolidinone enantiomers. nih.gov

Application of Chiral Auxiliaries and Catalysts

The asymmetric synthesis of 1,3-oxazolidin-4-ones and their precursors often employs chiral auxiliaries or chiral catalysts to control the stereochemical outcome. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereoselective formation of new stereocenters. doaj.org Following the desired transformation, the auxiliary can be removed and ideally recycled. aalto.fi Oxazolidinones themselves, such as those developed by Evans, are a prominent class of chiral auxiliaries used in a variety of asymmetric reactions, including aldol additions and alkylations, which can be key steps in the synthesis of more complex molecules. uva.es

In the context of synthesizing chiral 1,3-oxazolidin-4-ones, the chirality can be introduced through a chiral pool approach, starting from enantiomerically pure amino alcohols, or through catalyst-controlled asymmetric reactions. For instance, chiral 1,3,2-oxazaborolidines have been utilized as catalysts in enantioselective photochemical reactions, demonstrating their versatility in inducing chirality. nih.gov

Catalytic asymmetric synthesis of 1,3-oxazolidines, precursors to the corresponding oxazolidin-4-ones, has been achieved with high efficiency. One notable example is the use of a chiral magnesium phosphate catalyst for the enantioselective one-pot synthesis of 1,3-oxazolidines from the addition of alcohols to imines, followed by intramolecular cyclization. nih.govacs.org This method provides access to a wide range of chiral heterocyclic products in high yields and with excellent enantioselectivities. nih.govacs.org

Palladium-catalyzed asymmetric cycloaddition reactions also represent a powerful tool. For example, the reaction of vinyloxiranes with unsymmetrical carbodiimides catalyzed by a palladium(0) complex with a chiral phosphine (B1218219) ligand, such as TolBINAP, yields highly enantiomerically enriched 4-vinyl-1,3-oxazolidin-2-imines. nih.gov These compounds can serve as versatile intermediates for the synthesis of chiral oxazolidinone derivatives. The steric and electronic properties of the substituents on the carbodiimide (B86325) and the choice of the chiral ligand are crucial for achieving high stereoselectivity. nih.gov

A multi-component approach for the synthesis of multi-substituted 1,3-oxazolidine derivatives has also been developed, employing a chiral binaphthalene ligand in combination with a titanium(IV) isopropoxide catalyst. nih.gov This method allows for the synthesis of optically pure 1,3-oxazolidines through a kinetic resolution process. nih.gov

| Catalyst/Ligand | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Chiral Magnesium Phosphate | One-pot enantioselective addition/cyclization | Imines and alcohols | High yields and excellent enantioselectivities for 1,3-oxazolidines. | nih.govacs.org |

| Palladium(0)/TolBINAP | Asymmetric [3+2] cycloaddition | Vinyloxiranes and carbodiimides | Formation of highly enantiomerically enriched 4-vinyl-1,3-oxazolidin-2-imines. | nih.gov |

| Ti(O-i-Pr)₄/Chiral Binaphthalene Ligand | Multi-component reaction with kinetic resolution | Anilines, ethyl glyoxalate, and epoxides | Good diastereoselectivities and enantioselectivities for 1,3-oxazolidines. | nih.gov |

| Chiral 1,3,2-Oxazaborolidines | Enantioselective photochemical reactions | Various unsaturated systems | Induce chirality in photochemical transformations. | nih.gov |

Stereoselective Cyclization Strategies

The formation of the 1,3-oxazolidin-4-one ring with defined stereochemistry is a critical step in the synthesis of these compounds. Several stereoselective cyclization strategies have been developed to achieve this.

One effective strategy involves the cyclization of precursor molecules that already contain the necessary stereocenters. Vicinal amino alcohols are key intermediates in this regard. diva-portal.org The stereoselective synthesis of these amino alcohols can be achieved through various methods, including the reduction of α-amino ketones. nih.gov For example, carbamate-protected amino ketones can be selectively reduced to anti-amino alcohols. nih.gov

A powerful approach for the construction of 4,5-disubstituted oxazolidin-2-ones involves a combination of an asymmetric aldol reaction followed by a modified Curtius rearrangement. mdpi.com This sequence allows for the efficient synthesis of oxazolidin-2-one scaffolds with two vicinal stereogenic centers. The intramolecular ring closure of an isocyanate intermediate, generated from a chiral acyl azide, proceeds with high stereofidelity. This method has been successfully applied to the concise total synthesis of natural products like (–)-cytoxazone. mdpi.com

| Strategy | Key Intermediates | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Aldol/Curtius Rearrangement | N-acylthiazolidinethione aldol products | Me₃SiN₃, THF, 90 °C | Provides access to 4,5-disubstituted oxazolidin-2-ones with high stereocontrol. | mdpi.com |

| One-pot Hemiaminal Cyclization | Hemiaminal intermediates from imines and alcohols | Cs₂CO₃, DMF | Efficient one-pot synthesis of chiral 1,3-oxazolidines with high enantioselectivity. | nih.govacs.org |

Furthermore, one-pot procedures that combine the formation of the precursor and the subsequent cyclization are highly desirable for their operational simplicity and efficiency. The previously mentioned synthesis of 1,3-oxazolidines catalyzed by a chiral magnesium phosphate is an excellent example of such a strategy, where the enantioselective formation of a hemiaminal intermediate is followed by a base-mediated intramolecular cyclization. nih.govacs.org

Sustainable and Green Chemistry Approaches in Oxazolidinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oxazolidinones, aiming to develop more environmentally benign and sustainable processes. These approaches focus on the use of non-toxic and biodegradable materials, atom economy, and the reduction of waste.

A notable green approach involves the use of deep eutectic solvents (DESs) as both the solvent and catalyst. nih.gov DESs are attractive due to their low cost, biodegradability, non-toxicity, and recyclability. nih.gov For instance, a novel quaternary diammonium salt and urea-based DES has been successfully employed for the atom-economic synthesis of oxazolidinones from epoxides and isocyanates without the need for an additional catalyst or organic solvent. nih.gov This system exhibits a low E-factor, high atom economy, and excellent reaction mass efficiency. nih.gov

The utilization of carbon dioxide (CO₂) as a renewable C1 feedstock is another cornerstone of green oxazolidinone synthesis. nih.govnih.gov Various catalytic systems have been developed to facilitate the three-component reaction of CO₂, epoxides, and amines. nih.gov A highly efficient and recyclable system composed of CuBr and an ionic liquid (1-butyl-3-methylimidazolium acetate) has been reported to catalyze the reaction of propargylic alcohols, 2-aminoethanols, and CO₂ to produce 2-oxazolidinones. nih.govnih.gov This system operates under mild conditions, including atmospheric pressure of CO₂, and demonstrates a very high turnover number, highlighting its sustainability. nih.govnih.gov

Multicomponent reactions (MCRs) are inherently green as they combine several steps into a single operation, reducing solvent and energy consumption while increasing efficiency. nih.gov The synthesis of 1,3-oxazolidine derivatives via a three-component reaction of anilines, ethyl glyoxalate, and epoxides is an example of an MCR that aligns with green chemistry principles by being atom and resource-economical. nih.gov

| Approach | Catalyst/Solvent System | Key Green Features | Reference |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Quaternary diammonium salt/urea | Economical, reclaimable, environmentally gentle, dual solvent/catalyst role. | nih.gov |

| CO₂ Utilization | CuBr/Ionic Liquid | Use of renewable C1 source, high atom economy, recyclable catalyst, mild reaction conditions. | nih.govnih.gov |

| Multicomponent Reactions | Ti(O-i-Pr)₄/Chiral Ligand | Atom and resource economy, time efficiency, reduced waste. | nih.gov |

Chemical Reactivity and Derivatization Strategies of 3 2,6 Diethylphenyl 1,3 Oxazolidin 4 One

Electrophilic and Nucleophilic Reactions at the Oxazolidinone Core

The oxazolidinone core of 3-(2,6-diethylphenyl)-1,3-oxazolidin-4-one possesses several sites susceptible to electrophilic and nucleophilic attack. The reactivity of this heterocyclic system is influenced by the electronic properties of the carbonyl group and the nitrogen and oxygen atoms within the ring.

While oxazolidinones are widely utilized as chiral auxiliaries where the reactivity is directed at an N-acyl side chain, the core itself can participate in certain reactions. For instance, the carbonyl group at the C4 position is a potential site for nucleophilic attack. Although less reactive than the carbonyl of an N-acyl group, it can undergo reactions such as reduction or addition of strong nucleophiles. However, such reactions are less common as they can lead to ring opening.

Conversely, the nitrogen atom of the oxazolidinone ring is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Electrophilic attack on the ring nitrogen is therefore unfavorable.

Recent studies have explored the electrophilic nature of the oxazolidinone ring itself. Intramolecular cyclization reactions involving carbanions tethered to the nitrogen atom have been shown to proceed, with the oxazolidinone acting as an electrophile to form functionalized lactams nih.gov. This suggests that under specific conditions, the oxazolidinone core can be a target for intramolecular nucleophilic attack.

The hydrolysis of the oxazolidinone ring, typically under acidic or basic conditions, is a key reaction, particularly in the context of its use as a chiral auxiliary where removal of the auxiliary is required researchgate.net. The stability of the this compound ring to hydrolysis would be an important consideration in its application.

Functional Group Transformations and Modifications of the 2,6-Diethylphenyl Ring

The 2,6-diethylphenyl substituent on the oxazolidinone ring provides a versatile handle for a variety of functional group transformations, primarily through electrophilic aromatic substitution. The orientation of these substitutions is dictated by the directing effect of the oxazolidinone moiety and the two ethyl groups. The amide group of the oxazolidinone, despite the nitrogen lone pair delocalization, is generally an ortho-, para-directing group. However, the steric hindrance imposed by the two ortho-ethyl groups significantly influences the regioselectivity of these reactions.

Research on amides derived from 2,6-diethylaniline (B152787), a close structural analog, has shown that the orientation of nitration and bromination is highly dependent on the acidity of the reaction medium cdnsciencepub.comresearchgate.net.

Nitration: The nitration of amides of 2,6-diethylaniline has been studied under various conditions. For example, nitration of N-(p-toluenesulphonyl)-2,6-diethylanilide in the presence of nitrous acid yields the 4-nitro derivative in high yield. In contrast, nitration in sulfuric acid can lead to the 3-nitro derivative cdnsciencepub.com. This demonstrates that by tuning the reaction conditions, selective functionalization of the phenyl ring can be achieved. In strongly acidic media, protonation of the amide nitrogen can occur, leading to a meta-directing ammonium (B1175870) group, which would favor substitution at the 3- and 5-positions of the phenyl ring stackexchange.com.

Halogenation: Similarly, the bromination of N-acetyl-2,6-diethylanilide shows a dependence on the reaction medium. In sulfuric acid, the 3-bromo derivative is obtained, while in acetic acid or chloroform, the 4-bromo isomer is formed cdnsciencepub.com. This selectivity is attributed to the different reacting species and mechanisms prevailing in different solvents.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are fundamental for introducing carbon-based substituents onto aromatic rings berkeley.eduwikipedia.orglibretexts.orgnih.govijpcbs.com. The application of these reactions to this compound would be influenced by the steric hindrance of the diethyl groups and the electronic nature of the oxazolidinone substituent. The bulky ethyl groups would likely direct incoming electrophiles to the less hindered para position (C4). However, the deactivating effect of the amide carbonyl could necessitate the use of strong Lewis acid catalysts and reactive electrophiles.

The table below summarizes the expected regiochemical outcome of electrophilic aromatic substitution on the 2,6-diethylphenyl ring of this compound.

| Reaction | Reagents | Expected Major Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro and/or 4-Nitro derivative | cdnsciencepub.com |

| Bromination | Br₂, FeBr₃ or CH₃COOH | 3-Bromo and/or 4-Bromo derivative | cdnsciencepub.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl derivative | berkeley.eduwikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl derivative | libretexts.orgnih.gov |

Strategies for Side Chain Elaboration and Diversification

A primary application of oxazolidinone derivatives in organic synthesis is their use as chiral auxiliaries to control the stereochemistry of reactions at an N-acyl side chain. By N-acylating this compound, a versatile platform for asymmetric synthesis is established. The steric bulk of the 2,6-diethylphenyl group plays a crucial role in shielding one face of the enolate derived from the N-acyl group, leading to high diastereoselectivity in subsequent reactions.

Aldol (B89426) Reactions: N-acyl oxazolidinones are renowned for their use in stereoselective aldol reactions masterorganicchemistry.comnih.gov. Deprotonation of an N-acyl derivative of this compound with a suitable base, followed by reaction with an aldehyde, would be expected to yield a β-hydroxy carbonyl compound with high diastereoselectivity. An improved procedure for asymmetric aldol additions with N-acyl oxazolidinones involves the use of chlorotitanium enolates, which often leads to high diastereoselectivity for the 'Evans syn' product researchgate.net.

Conjugate Addition Reactions: N-α,β-unsaturated acyl derivatives of this compound can serve as Michael acceptors in conjugate addition reactions libretexts.orgyoutube.com. The addition of various nucleophiles, such as organocuprates, thiols, or amines, is expected to proceed with high stereocontrol, dictated by the chiral auxiliary. Catalytic asymmetric conjugate additions of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones have been developed using bifunctional catalysts nih.gov.

Cycloaddition Reactions: N-alkenoyl derivatives of this compound can participate as dienophiles in Diels-Alder reactions or as dipolarophiles in 1,3-dipolar cycloaddition reactions nih.govnih.govmdpi.com. The chiral environment provided by the oxazolidinone auxiliary can direct the facial selectivity of the cycloaddition, leading to the formation of enantiomerically enriched cyclic products.

The following table outlines key strategies for side chain elaboration using N-acylated this compound.

| Reaction Type | Substrate | Reagents | Product Type | Reference |

| Aldol Addition | N-Propionyl-3-(2,6-diethylphenyl)-1,3-oxazolidin-4-one | 1. Base (e.g., LDA, TiCl₄/amine) 2. Aldehyde (R'CHO) | β-Hydroxy amide | masterorganicchemistry.comresearchgate.net |

| Conjugate Addition | N-Crotonoyl-3-(2,6-diethylphenyl)-1,3-oxazolidin-4-one | Nucleophile (e.g., R'₂CuLi, R'SH) | β-Substituted amide | libretexts.orgnih.gov |

| Diels-Alder Cycloaddition | N-Acryloyl-3-(2,6-diethylphenyl)-1,3-oxazolidin-4-one | Diene | Cyclohexene derivative | nih.gov |

| 1,3-Dipolar Cycloaddition | N-Acryloyl-3-(2,6-diethylphenyl)-1,3-oxazolidin-4-one | 1,3-Dipole (e.g., Nitrone, Azomethine ylide) | Heterocyclic derivative | nih.govmdpi.com |

Spectroscopic and Structural Elucidation of 3 2,6 Diethylphenyl 1,3 Oxazolidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(2,6-Diethylphenyl)-1,3-oxazolidin-4-one, ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon frameworks, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The 2,6-diethylphenyl group has three protons on the aromatic ring. Due to symmetry, the two meta-protons would be chemically equivalent, and the para-proton would be unique. This would likely result in a triplet for the para-proton and a doublet for the two meta-protons, with chemical shifts typically in the range of δ 7.0-7.5 ppm.

Oxazolidinone Ring Protons: The two methylene protons on the oxazolidinone ring (at C5 and C2) would exhibit distinct chemical shifts. The protons at C5, being adjacent to an oxygen atom, would be expected to appear further downfield than the protons at C2.

Diethyl Group Protons: The two ethyl groups on the phenyl ring are equivalent due to symmetry. Each ethyl group would produce a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with the adjacent methyl and methylene protons, respectively. The methylene protons would be expected around δ 2.5-2.8 ppm, and the methyl protons around δ 1.1-1.3 ppm.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (para-H) | 7.0-7.5 | Triplet (t) |

| Aromatic (meta-H) | 7.0-7.5 | Doublet (d) |

| -O-CH₂- (C5) | ~4.0-4.5 | Singlet (s) or AB quartet |

| -N-CH₂- (C2) | ~3.5-4.0 | Singlet (s) or AB quartet |

| Phenyl--CH₂-CH₃ | 2.5-2.8 | Quartet (q) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbon: The carbonyl carbon (C=O) of the oxazolidinone ring is expected to have the most downfield chemical shift, typically in the range of δ 170-180 ppm.

Aromatic Carbons: The 2,6-diethylphenyl ring would show four distinct signals: one for the ipso-carbon attached to the nitrogen, one for the two ortho-carbons bearing the ethyl groups, one for the two meta-carbons, and one for the para-carbon.

Oxazolidinone Ring Carbons: The two methylene carbons of the oxazolidinone ring (C2 and C5) would appear in the region of δ 40-70 ppm.

Diethyl Group Carbons: The methylene carbons of the ethyl groups would resonate around δ 20-30 ppm, while the methyl carbons would appear more upfield, around δ 10-15 ppm.

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (C4) | 170-180 |

| Aromatic (C-N) | 135-145 |

| Aromatic (C-Et) | 140-150 |

| Aromatic (meta-C) | 125-130 |

| Aromatic (para-C) | 120-125 |

| -O-CH₂- (C5) | 60-70 |

| -N-CH₂- (C2) | 40-50 |

| Phenyl--CH₂-CH₃ | 20-30 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the methylene and methyl protons of the ethyl groups and between the coupled aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for identifying quaternary carbons (like the carbonyl and ipso-aromatic carbons) and for confirming the connectivity between the phenyl ring and the oxazolidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This could confirm the spatial relationship between the protons of the ethyl groups and the nearby protons on the oxazolidinone ring, providing insights into the molecule's preferred conformation.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy identifies functional groups based on their characteristic vibrational frequencies.

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl group (C=O) of the lactam in the oxazolidinone ring, typically appearing in the region of 1750-1700 cm⁻¹.

C-O Stretch: The C-O single bond stretch within the ether linkage of the oxazolidinone ring would likely produce a strong band in the 1200-1100 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring would appear as multiple bands in the 1600-1450 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methylene groups would appear just below 3000 cm⁻¹.

Expected IR Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Lactam) | 1750-1700 | Strong |

| C-O (Ether) | 1200-1100 | Strong |

| Aromatic C=C | 1600-1450 | Medium to Weak |

| Aromatic C-H | 3100-3000 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. The molecular formula for this compound is C₁₅H₁₉NO₂.

Molecular Ion Peak: The molecular weight of the compound is approximately 245.32 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 245.

Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation. Common fragmentation pathways could include:

Loss of an ethyl group (-CH₂CH₃) to give a fragment at m/z = 216.

Cleavage of the oxazolidinone ring. For example, loss of CO or CH₂O fragments.

Formation of a stable benzylic cation through cleavage and rearrangement. The 2,6-diethylphenyl cation itself would appear at m/z = 133.

Expected Major Fragments in MS

| m/z | Identity |

|---|---|

| 245 | [M]⁺ |

| 216 | [M - C₂H₅]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsional angles.

Conformation: It would reveal the conformation of the five-membered oxazolidinone ring, which is typically found in an envelope or twisted conformation.

Molecular Packing: The analysis would also describe how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or π-stacking.

Dihedral Angle: A key structural parameter that would be determined is the dihedral angle between the plane of the phenyl ring and the plane of the oxazolidinone ring. This angle is influenced by the steric hindrance from the two ortho-ethyl groups, which would likely force the phenyl ring to be significantly twisted out of the plane of the oxazolidinone ring.

Without experimental data, a detailed discussion of the crystal data (e.g., space group, unit cell dimensions) is not possible.

Advanced Spectroscopic and Diffraction Methods

A comprehensive search of scientific literature and chemical databases did not yield specific advanced spectroscopic or X-ray diffraction data for the compound this compound. While research exists on various other oxazolidinone derivatives, detailed structural and spectroscopic analyses for this particular molecule, including crystal structure, advanced NMR, or mass spectrometry data, are not publicly available in the reviewed sources.

The characterization of analogous compounds in the oxazolidinone class frequently employs techniques such as X-ray crystallography to determine the solid-state conformation, bond lengths, and angles, as well as intermolecular interactions. For instance, studies on related oxazolidinones have revealed details about their crystal packing, space groups, and cell parameters researchgate.netnih.gov.

Similarly, advanced spectroscopic methods are crucial for structural elucidation in solution. Multi-dimensional NMR techniques (like COSY, HSQC, HMBC, and NOESY) are typically used to assign proton (¹H) and carbon (¹³C) signals unambiguously and to determine the through-bond and through-space correlations between atoms, providing insights into the molecule's conformation nih.gov. High-resolution mass spectrometry (HRMS) is generally employed to confirm the elemental composition and fragmentation patterns.

However, without experimental data specific to this compound, a detailed discussion complete with data tables on its advanced spectroscopic and diffraction characteristics cannot be provided at this time. Further empirical research would be required to generate and publish these findings.

Structure Activity Relationship Sar Studies of 3 2,6 Diethylphenyl 1,3 Oxazolidin 4 One Analogues

Influence of N-Substituent Modifications on Biological Activity

The N-aryl substituent, in this case, the 2,6-diethylphenyl group, plays a pivotal role in the interaction of these molecules with their biological targets. Modifications to this part of the scaffold have profound effects on activity.

The substitution pattern on the N-phenyl ring is a critical determinant of biological activity. While the 2,6-diethyl arrangement provides a specific steric and electronic profile, variations have been explored to optimize interactions. Early SAR studies on related N-phenyl oxazolidinones, particularly in the antibacterial field, demonstrated that a 3-fluoro substituent on the phenyl ring often leads to a significant increase in potency. nih.gov A para-substitution, on the other hand, has been shown to broaden the spectrum of activity. nih.gov

The presence of bulky substituents on the N-aryl ring, such as in the parent 3-(2,6-diethylphenyl) moiety, can be advantageous. For instance, studies on acyclic 6-substituted pyridin-3-yl phenyl oxazolidinones have shown that compounds with bulkier substituents demonstrate excellent antibacterial activity. nih.gov This suggests that the steric bulk provided by the diethyl groups may contribute positively to the compound's efficacy, potentially by orienting the molecule optimally within a binding pocket or by providing favorable van der Waals interactions.

The electronic nature of the substituents is also crucial. Electron-withdrawing groups, such as fluorine or cyano groups, have been shown to enhance activity in many N-aryl oxazolidinone series. researchgate.net Conversely, the introduction of electron-donating groups can have varied effects, sometimes leading to a decrease in activity.

| Substituent (R) on Phenyl Ring | S. aureus (MIC) | E. faecalis (MIC) | Reference |

|---|---|---|---|

| H | 8 | 16 | nih.gov |

| 3-F | 2 | 4 | nih.govnih.gov |

| 4-F | 4 | 8 | nih.gov |

| 3-CN | 1 | 2 | researchgate.net |

| 4-OCH3 | 16 | 32 | mdpi.com |

While specific data on varying the ethyl groups of the 3-(2,6-diethylphenyl) moiety is limited in publicly available literature, general principles from related compound series can provide insights. The size and lipophilicity of alkyl groups on the N-aryl ring can influence both target binding and pharmacokinetic properties like membrane permeability and metabolic stability.

In general, increasing the length or branching of alkyl chains can enhance lipophilicity. This may improve cell penetration but can also lead to increased metabolic breakdown or non-specific binding. The optimal alkyl substituent is often a balance between providing beneficial steric interactions at the target site and maintaining favorable physicochemical properties. For the 2,6-disubstituted pattern, the ethyl groups provide significant steric hindrance, which can lock the phenyl ring in a specific conformation relative to the oxazolidinone ring. This restricted rotation can be crucial for fitting into a well-defined binding site. It is plausible that smaller (e.g., dimethyl) or larger (e.g., di-isopropyl) substituents would alter this conformation, potentially leading to a decrease in activity if the specific orientation is essential for binding.

Impact of Substitutions at Different Positions of the 1,3-Oxazolidin-4-one Ring

The 1,3-oxazolidin-4-one ring is the core scaffold, and substitutions at its available positions, particularly C5, are critical for biological activity. The C5 position is often the site for introducing side chains that can form key interactions with the biological target.

For many biologically active oxazolidinones, such as the antibiotic linezolid, a (S)-configured acetamidomethyl group at the C5 position is a key structural feature for potent activity. nih.gov However, extensive research has shown that various other substituents at this position can be well-tolerated or even lead to improved potency. Bioisosteric replacements for the acetamide group have been a major focus of optimization. For example, five-membered heterocyclic rings like 1,2,3-triazoles have been successfully used as substitutes for the acetamidomethyl side chain, in some cases resulting in compounds with equal or superior activity. nih.gov Other modifications, such as replacing the acetyl group with a thiocarbamate, have also yielded potent analogues. nih.gov

Conversely, introducing large, bulky aromatic groups directly at the C5-acylaminomethyl position has been shown to be detrimental to activity, suggesting that this region of the binding pocket has specific size constraints. ukhsa.gov.uk

| C5-Substituent | S. aureus MIC (µg/mL) | Reference |

|---|---|---|

| -CH2NHC(=O)CH3 (Acetamidomethyl) | 0.5 - 4 | nih.gov |

| -CH2OH (Hydroxymethyl) | 8 - 16 | nih.gov |

| -CH2-Triazole | 0.25 - 1 | nih.gov |

| -CH2NHC(=S)OCH3 (Thiocarbamate) | 0.5 - 2 | semanticscholar.org |

| -CH2NHC(=O)-Phenyl | > 64 | ukhsa.gov.uk |

Stereochemical Requirements for Biological Efficacy

The stereochemistry of the oxazolidinone scaffold is a paramount factor for its biological activity. Specifically, the absolute configuration at the C5 position of the 1,3-oxazolidin-4-one ring is crucial. For antibacterial oxazolidinones that act as protein synthesis inhibitors, it is well-established that the (S)-enantiomer is the active form, or eutomer. ukhsa.gov.uk The corresponding (R)-enantiomer is typically inactive or significantly less potent.

This stereochemical preference is a direct consequence of the three-dimensional structure of the binding site on the bacterial ribosome. The (S)-configuration correctly orients the C5-substituent to engage in essential interactions, such as hydrogen bonds, within the peptidyl transferase center of the 50S ribosomal subunit. nih.gov Computational and experimental studies have confirmed that the (S)-enantiomer allows for the optimal placement of the side chain to interact with key nucleotides, thereby inhibiting protein synthesis. nih.gov Any deviation from this stereochemistry disrupts these critical interactions, leading to a loss of biological activity.

Derivation of Pharmacophoric Models

Based on the extensive SAR studies, a general pharmacophoric model for this class of compounds can be derived. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

The key features of the oxazolidinone pharmacophore are:

The N-Aryl Ring (B region): This is a crucial hydrophobic region. Specific substitutions, such as a fluorine atom at the meta-position, can act as hydrogen bond acceptors or modify the electronic properties of the ring, enhancing binding affinity. The steric bulk on this ring, as seen with the 2,6-diethylphenyl group, is important for conformational restriction and hydrophobic interactions.

The 1,3-Oxazolidin-4-one Core (A region): This central heterocyclic ring acts as a rigid scaffold, correctly positioning the N-aryl and C5 substituents. The carbonyl oxygen at C4 is often an important hydrogen bond acceptor.

The (S)-C5 Side Chain (C region): This is a critical interaction point. The functional groups on this side chain, such as the acetylamino or triazole moieties, typically contain hydrogen bond donors and acceptors that form specific interactions with the target, for example, the 23S rRNA of the bacterial ribosome. researchgate.net The (S)-stereochemistry is essential to ensure the correct spatial orientation of this side chain.

These pharmacophoric features collectively enable the molecule to bind with high affinity to its target, leading to the observed biological effect. Understanding this model is instrumental in the rational design of new, more potent analogues of 3-(2,6-Diethylphenyl)-1,3-oxazolidin-4-one.

Analytical Methodologies for Research on 3 2,6 Diethylphenyl 1,3 Oxazolidin 4 One

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation, identification, and quantification of chemical compounds in a mixture. For a novel compound like 3-(2,6-Diethylphenyl)-1,3-oxazolidin-4-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be primary methods for analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, MS)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds, making it a suitable hypothetical choice for an oxazolidinone derivative. A typical HPLC method development would involve the systematic optimization of several parameters to achieve adequate separation and detection.

Column Selection: A reversed-phase column (e.g., C18 or C8) would likely be the first choice. The non-polar stationary phase would interact with the diethylphenyl group of the molecule.

Mobile Phase Composition: A mixture of an aqueous buffer (like ammonium (B1175870) acetate or formate) and an organic solvent (such as acetonitrile or methanol) would be optimized to achieve good peak shape and resolution. Gradient elution, where the solvent composition is changed over time, would likely be necessary to elute the compound with an optimal retention time.

Detection:

UV Detection: The presence of the phenyl ring suggests the molecule would be UV-active. A UV detector, likely set at a wavelength between 220-280 nm, would be used for quantification. A full UV scan of a pure standard would be required to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) would provide higher selectivity and sensitivity, and offer structural confirmation. Electrospray ionization (ESI) in positive mode would likely be effective for this molecule, detecting the protonated molecular ion [M+H]⁺.

Hypothetical HPLC Method Parameters

| Parameter | Potential Condition |

|---|---|

| Column | C18, 100 x 2.1 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| UV Detection | 254 nm |

| MS Detection | ESI Positive Mode |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the suitability of GC-MS for this compound would depend on its thermal stability and volatility, it could potentially be used. The high resolution of capillary GC columns combined with the specificity of MS detection allows for excellent separation and identification.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be a common starting point.

Temperature Program: An optimized temperature gradient would be necessary to ensure the compound elutes as a sharp peak without thermal degradation.

Ionization: Electron Ionization (EI) would likely be used, which would produce a characteristic fragmentation pattern that could be used for structural elucidation and confirmation in a spectral library.

Spectroscopic Quantification in Research Matrices (e.g., in vitro assays, cellular extracts)

Once a chromatographic method is developed, it can be applied to quantify the compound in complex biological matrices. This is crucial for in vitro studies to understand the compound's behavior.

Sample Preparation: A critical step is the extraction of the compound from the matrix (e.g., cell lysates, microsomal incubation media). This often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation. Liquid-liquid extraction or solid-phase extraction (SPE) might be required for cleaner samples and to achieve lower limits of quantification.

Quantification: Using the developed LC-MS method is often preferred for biological matrices due to its high selectivity, which minimizes interference from matrix components. A calibration curve would be constructed using standards of known concentrations spiked into the same biological matrix to account for matrix effects. An internal standard would be used to correct for variations in extraction efficiency and instrument response.

Electrophoretic Methods for Compound Analysis

Capillary Electrophoresis (CE) is an alternative separation technique that separates compounds based on their charge-to-size ratio in an electric field. While less common than HPLC for routine quantification of small neutral molecules, it could be explored, particularly for chiral separations if different stereoisomers of the compound exist and need to be resolved. Method development would involve selecting an appropriate background electrolyte and pH.

Method Development and Validation for Pre-clinical Research

Before an analytical method can be used to support pre-clinical studies, it must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. Method validation is performed according to guidelines from regulatory bodies like the ICH (International Council for Harmonisation).

Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Example Validation Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy | 85-115% of nominal concentration |

| Precision (%RSD) | ≤ 15% |

| LOQ Accuracy/Precision | 80-120% / ≤ 20% |

Without experimental data from studies conducted specifically on this compound, the detailed application of these methodologies remains hypothetical.

Future Research Directions and Translational Perspectives for 3 2,6 Diethylphenyl 1,3 Oxazolidin 4 One

Design and Synthesis of Next-Generation Analogues with Improved Biological Profiles

The development of next-generation analogues of 3-(2,6-Diethylphenyl)-1,3-oxazolidin-4-one will be crucial for enhancing its therapeutic potential. This will involve systematic structural modifications to optimize pharmacokinetic and pharmacodynamic properties. Key strategies will include:

Structure-Activity Relationship (SAR) Studies: A primary focus will be on conducting comprehensive SAR studies to understand how different functional groups on the oxazolidinone core and the 2,6-diethylphenyl moiety influence biological activity. This will involve the synthesis of a library of analogues with variations at key positions.

Bioisosteric Replacements: To improve properties such as metabolic stability, solubility, and target affinity, various bioisosteric replacements can be explored. For instance, the diethylphenyl group could be replaced with other substituted aromatic or heteroaromatic rings.

Stereochemical Optimization: The stereochemistry of the oxazolidinone ring can significantly impact biological activity. Future research should involve the synthesis and evaluation of individual stereoisomers to identify the most potent and selective enantiomer.

| Modification Strategy | Rationale | Potential Outcome |

| R-group modification on the phenyl ring | To explore the impact of electronic and steric effects on target binding. | Enhanced potency and selectivity. |

| Alterations to the oxazolidinone core | To improve metabolic stability and pharmacokinetic profile. | Increased in vivo efficacy and duration of action. |

| Introduction of chiral centers | To investigate stereospecific interactions with the biological target. | Identification of a more active and safer single enantiomer. |

Exploration of Novel Biological Targets and Therapeutic Areas

While oxazolidinones are well-known for their antibacterial properties, future research should aim to uncover novel biological targets and therapeutic applications for this compound and its analogues. wikipedia.org This can be achieved through:

Phenotypic Screening: High-throughput phenotypic screening of compound libraries against various cell lines can help identify unexpected biological activities. This approach is target-agnostic and can reveal novel mechanisms of action.

Target Deconvolution: For any promising hits from phenotypic screens, target deconvolution studies will be essential to identify the specific molecular target(s). Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed.

Computational Target Prediction: In silico methods, including molecular docking and pharmacophore modeling, can be used to predict potential biological targets based on the compound's structure.

| Therapeutic Area | Potential Molecular Target Class | Rationale |

| Oncology | Kinases, Proteases | Many heterocyclic compounds exhibit anticancer activity by modulating key signaling pathways. |

| Neurodegenerative Diseases | Enzymes involved in protein aggregation, GPCRs | The blood-brain barrier permeability of small molecules like oxazolidinones could be advantageous. |

| Inflammatory Disorders | Cyclooxygenases, Cytokine receptors | The anti-inflammatory potential of related heterocyclic scaffolds has been reported. nih.gov |

Application in Chemical Biology as Tool Compounds and Probes

Well-characterized analogues of this compound can serve as valuable tool compounds and chemical probes in chemical biology. This will enable the detailed investigation of biological pathways and target validation. Key developments in this area would include:

Development of Affinity-Based Probes: Synthesis of analogues functionalized with reporter tags (e.g., biotin, fluorescent dyes) or photoreactive groups will facilitate the identification and visualization of target proteins in complex biological systems.

Use in Target Validation Studies: Potent and selective inhibitors can be used to pharmacologically validate the role of a specific target in disease models, both in vitro and in vivo.

Probing Drug Resistance Mechanisms: Labeled compounds can be used to study mechanisms of drug resistance, such as target mutations or efflux pump activity.

Integration of Artificial Intelligence and Machine Learning in Oxazolidinone Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the discovery and optimization of novel oxazolidinone-based therapeutics. nih.govnih.govmdpi.com These computational approaches can be applied in several key areas:

Predictive Modeling: ML algorithms can be trained on existing SAR data to build predictive models for biological activity, toxicity, and pharmacokinetic properties. mdpi.com This will aid in the prioritization of synthetic targets and reduce the number of compounds that need to be synthesized and tested. nih.govmdpi.com

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch. nih.govstanford.edu This can lead to the discovery of completely new oxazolidinone scaffolds with improved therapeutic profiles.

Big Data Analysis: AI can analyze large and complex datasets from various sources, including genomics, proteomics, and clinical trials, to identify new drug targets and patient populations that are most likely to respond to treatment. nih.gov

| AI/ML Application | Description | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models that correlate chemical structure with biological activity. | More efficient lead optimization and reduced reliance on extensive preclinical testing. |

| Generative Adversarial Networks (GANs) | AI models that can generate novel molecular structures with desired properties. nih.gov | Discovery of novel and patentable chemical matter. |

| Virtual Screening | In silico screening of large compound libraries against a biological target. nih.govmdpi.com | Rapid identification of potential hit compounds for further development. |

Development of Advanced Synthetic Routes and Methodologies

Innovations in synthetic organic chemistry will be essential for the efficient and scalable production of this compound and its analogues. Future research in this area should focus on:

Q & A

Basic: What established synthetic routes are available for 3-(2,6-Diethylphenyl)-1,3-oxazolidin-4-one?

Answer:

The compound can be synthesized via cyclization reactions involving substituted phenyl precursors. For example, a metal-free cyclization approach uses aryl ketones and hydrazine derivatives under mild conditions (e.g., glacial acetic acid with catalytic HCl at 60–65°C), yielding oxazolidinones with moderate to high purity . Another method involves refluxing intermediates in polar aprotic solvents (e.g., DMSO) to form the oxazolidinone ring, followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate) . X-ray crystallography (e.g., Cu-Kα radiation) is critical for confirming stereochemistry and crystal packing .

Advanced: How can reaction conditions be optimized to improve asymmetric synthesis yields?

Answer:

Optimization requires balancing temperature, solvent polarity, and catalyst selection. For instance, fluorinated chiral auxiliaries (e.g., fluorous oxazolidinones) enhance enantioselectivity in asymmetric syntheses by stabilizing transition states via fluorophobic effects . Metal-free cyclization at 80–100°C in DMSO improves regioselectivity, while lowering reaction temperatures (e.g., 60°C) reduces side-product formation . Kinetic studies via HPLC or GC monitoring can identify rate-limiting steps, enabling adjustments to stoichiometry or reaction time .

Basic: What analytical techniques validate the structural integrity of this compound?

Answer:

- X-ray crystallography : Resolves bond angles, dihedral angles, and crystal packing (e.g., C18H14F13NO2 structures resolved at 0.80 Å resolution) .

- NMR spectroscopy : and NMR (e.g., δ 2.17 ppm for methyl groups, δ 7.69 ppm for aromatic protons) confirm substituent positions .

- FT-IR : Peaks at 1682–1685 cm confirm carbonyl (C=O) stretching in the oxazolidinone ring .

Advanced: How to resolve contradictions in reported spectroscopic data across studies?

Answer:

Discrepancies often arise from solvent effects, impurities, or crystallographic polymorphs. For example, NMR shifts in DMSO- vs. CDCl may vary due to hydrogen bonding. Cross-validation using multiple techniques (e.g., comparing X-ray data with DFT-calculated structures) resolves ambiguities . Reproducing synthesis under standardized conditions (e.g., anhydrous solvents, inert atmosphere) minimizes batch-to-batch variability .

Advanced: What strategies are used to synthesize bioactive derivatives of this oxazolidinone?

Answer:

Derivatization focuses on modifying the oxazolidinone core or aryl substituents:

- Oxadiazole/thiadiazole hybrids : Reacting with 4-substituted phenyl azetidin-2-ones under Ullmann coupling conditions introduces antimicrobial activity .

- Fluorinated analogs : Incorporating trifluoromethyl groups via nucleophilic aromatic substitution enhances metabolic stability .

- Bioisosteric replacement : Replacing the 2,6-diethylphenyl group with heteroaromatic moieties (e.g., pyridinyl) alters pharmacokinetic profiles .

Advanced: What mechanistic insights explain the compound’s reactivity in cyclization reactions?

Answer:

Mechanistic studies suggest a two-step process:

Nucleophilic attack : Hydrazine derivatives attack the carbonyl carbon of ketone precursors, forming a hydrazone intermediate.

Ring closure : Intramolecular cyclization via dehydration forms the oxazolidinone ring, driven by acid catalysis (e.g., HCl in acetic acid) . Computational studies (DFT) reveal that electron-withdrawing substituents on the aryl group lower the activation energy by stabilizing the transition state .

Basic: How is stereochemical purity assessed during synthesis?

Answer:

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents.

- Optical rotation : Specific rotation values (e.g., ) correlate with enantiomeric excess (e.e.) .

- Circular dichroism (CD) : Detects Cotton effects at 220–250 nm for oxazolidinone chromophores .

Advanced: How does the 2,6-diethylphenyl group influence physicochemical properties?

Answer:

The bulky 2,6-diethyl substituent:

- Enhances lipophilicity : LogP increases by ~1.5 units compared to unsubstituted analogs, improving membrane permeability .

- Restricts ring conformation : Steric hindrance forces the oxazolidinone ring into a planar conformation, affecting binding to biological targets .

- Reduces π-π stacking : Ethyl groups disrupt aromatic interactions, altering solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.